1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine
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Overview
Description
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine, also known by its IUPAC name, 5-fluoro-2-amino-1-benzofuran, is an organic compound of the heterocyclic family. It is an important component in the synthesis of many pharmaceuticals and agrochemicals. This compound has been studied extensively in the past few decades, and its synthesis, mechanism of action, biochemical and physiological effects, and applications are well-known.
Scientific Research Applications
Enantioselectivity of Benzofuran Derivatives
The enantioselectivity of benzofuran derivatives as inhibitors of aromatase (P450Arom) was investigated. Low enantioselectivity ratios were observed, indicating a low stereospecificity between the enantiomers in their inhibitory potential against aromatase, an enzyme involved in estrogen biosynthesis (Khodarahmi et al., 1998).
Synthesis and Characterization
New Synthesis Routes for Benzofuran Dione Derivatives
A novel synthesis method for benzofuran dione derivatives was developed. This process involved the reaction of acetyl benzofuran derivatives with aromatic aldehyde derivatives, leading to the formation of new bis-benzofuran dione derivatives. These compounds were structurally characterized using various spectroscopic methods (Coskun, 2017).
Analytical and Spectral Analysis
Analytical and Spectral Analysis of Benzofuran Analogues
The 1H NMR spectra of benzofuran analogues were studied to provide a uniform collection of spectra that could aid forensic and harm-reduction organizations in identifying these compounds. This research focused on the analytical characterization of these compounds without evaluating their psychoactive properties (Chapman, 2018).
Antimicrobial and Antifungal Activity
Antimicrobial Activity of Fluorobenzothiazole Amides
A series of novel fluorobenzothiazole amides was synthesized and evaluated for their antibacterial and antifungal activities. Some compounds demonstrated activity comparable or slightly better than standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
Biological and Pharmacological Applications
Synthesis of Biological Agents
A protocol was developed for synthesizing thiazolidinone derivatives integrated with a benzofuran moiety, showcasing potential as biological agents. These compounds were characterized and evaluated for their antimicrobial and analgesic activities, providing insights into their pharmacological potential (Venkatesh et al., 2010).
Mechanism of Action
Target of Action
Many benzofuran derivatives have been found to have significant cell growth inhibitory effects . .
Mode of Action
Some benzofuran derivatives are known to have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide range of biological and pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
properties
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYLBXVDCSGLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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